molecular formula C12H12F6N2O6 B14450330 Uridine, 2'-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]- CAS No. 79383-26-9

Uridine, 2'-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-

Cat. No.: B14450330
CAS No.: 79383-26-9
M. Wt: 394.22 g/mol
InChI Key: JAVXAEOQEKAYNL-RRKCRQDMSA-N
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Description

Uridine, 2’-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]- is a synthetic nucleoside analog. It is structurally similar to deoxyuridine but contains additional trifluoromethyl and hydroxy groups, which can significantly alter its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 2’-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]- typically involves multiple steps, starting from commercially available uridine derivatives. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups of uridine are protected using silyl or acyl protecting groups to prevent unwanted reactions.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote nucleophilic substitution.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Uridine, 2’-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the trifluoromethyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Uridine, 2’-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Incorporated into DNA to study replication and repair mechanisms.

    Medicine: Investigated for its potential antiviral and anticancer properties. It can inhibit viral replication and induce apoptosis in cancer cells.

    Industry: Used in the development of new pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of Uridine, 2’-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]- involves its incorporation into DNA, where it can disrupt normal base pairing and replication processes. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in DNA synthesis and repair, such as DNA polymerases and thymidylate synthase .

Comparison with Similar Compounds

Similar Compounds

    Deoxyuridine: Lacks the trifluoromethyl and hydroxy groups, making it less potent in certain applications.

    Idoxuridine: Contains an iodine atom instead of the trifluoromethyl group, used as an antiviral agent.

    Trifluridine: Similar to idoxuridine but with a trifluoromethyl group, used in the treatment of viral infections.

Uniqueness

Uridine, 2’-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]- is unique due to its trifluoromethyl and hydroxy groups, which enhance its stability and biological activity. These modifications make it more effective in inhibiting viral replication and inducing apoptosis compared to its analogs .

Properties

CAS No.

79383-26-9

Molecular Formula

C12H12F6N2O6

Molecular Weight

394.22 g/mol

IUPAC Name

5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C12H12F6N2O6/c13-11(14,15)10(25,12(16,17)18)4-2-20(9(24)19-8(4)23)7-1-5(22)6(3-21)26-7/h2,5-7,21-22,25H,1,3H2,(H,19,23,24)/t5-,6+,7+/m0/s1

InChI Key

JAVXAEOQEKAYNL-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(C(F)(F)F)(C(F)(F)F)O)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C(C(F)(F)F)(C(F)(F)F)O)CO)O

Origin of Product

United States

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